Boc-D-Tyr(Et)-OH
Overview
Description
Boc-D-Tyr(Et)-OH, also known as tert-butoxycarbonyl-D-tyrosine ethyl ester, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino group, preventing unwanted reactions during peptide chain elongation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Tyr(Et)-OH typically involves the protection of the amino group of D-tyrosine with a tert-butoxycarbonyl group. This is achieved by reacting D-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. The resulting Boc-D-tyrosine is then esterified with ethanol in the presence of a catalyst like hydrochloric acid or sulfuric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Tyr(Et)-OH undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The Boc group can be removed under acidic conditions, and the amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Boc group is typically removed using trifluoroacetic acid (TFA) or hydrochloric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Deprotected amino acids and their derivatives.
Scientific Research Applications
Boc-D-Tyr(Et)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: It serves as a precursor for the synthesis of peptide-based drugs.
Bioconjugation: It is used in the preparation of bioconjugates for targeted drug delivery and imaging.
Enzyme Studies: It is used in the study of enzyme-substrate interactions and enzyme kinetics.
Mechanism of Action
The mechanism of action of Boc-D-Tyr(Et)-OH is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins.
Comparison with Similar Compounds
Boc-D-Tyr(Et)-OH can be compared with other protected amino acids such as:
Boc-D-Tyr-OMe: Boc-D-tyrosine methyl ester, which has a methyl ester group instead of an ethyl ester.
Boc-L-Tyr(Et)-OH: Boc-L-tyrosine ethyl ester, which has the L-configuration instead of the D-configuration.
Fmoc-D-Tyr(Et)-OH: Fmoc-D-tyrosine ethyl ester, which uses the fluorenylmethyloxycarbonyl (Fmoc) group as the protecting group instead of Boc.
The uniqueness of this compound lies in its specific configuration (D-tyrosine) and the use of the Boc protecting group, which provides stability and ease of handling during peptide synthesis.
Properties
IUPAC Name |
(2R)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLAAKQIHUIOIV-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426918 | |
Record name | Boc-D-Tyr(Et)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76757-92-1 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-D-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76757-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-D-Tyr(Et)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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